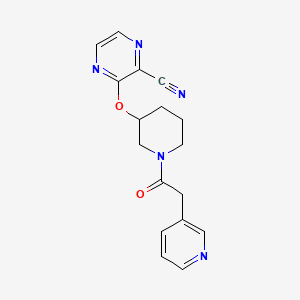

3-((1-(2-(Pyridin-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c18-10-15-17(21-7-6-20-15)24-14-4-2-8-22(12-14)16(23)9-13-3-1-5-19-11-13/h1,3,5-7,11,14H,2,4,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXQYWRFERWWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Pyridin-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Acylation: The piperidine intermediate is then acylated with 2-(pyridin-3-yl)acetyl chloride to form the 1-(2-(pyridin-3-yl)acetyl)piperidine derivative.

Ether Formation: The acylated piperidine is reacted with pyrazine-2-carbonitrile under basic conditions to form the ether linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Pyridin-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-((1-(2-(Pyridin-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((1-(2-(Pyridin-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Synthetic Complexity: The target compound shares synthetic challenges with halogenated pyrazine chalcones (e.g., 4e, 4j), where lipophilicity (logP > 3) complicates chromatographic separation . Claisen-Schmidt condensations for chalcones (e.g., 4a–4j) yield 18–43%, but halogen/methoxy substituents reduce yields to <10% due to poor reactivity or solubility .

Structural Modifications and Bioactivity: CHK1 Inhibitors: Compounds like CCT244747 and Prexasertib feature amino/pyrazole substitutions at the 3- and 5-positions, enabling oral bioavailability and nanomolar potency . The target compound’s piperidin-3-yloxy group may enhance solubility, but its kinase selectivity profile remains uncharacterized. Antimicrobial Derivatives: Halogenated chalcones (e.g., 13a–18g) exhibit MIC ≤ 6.25 µg/mL but suffer from low selectivity indices (SI < 10) . The target compound’s pyridine and piperidine moieties could modulate toxicity profiles.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Properties

| Compound | logP* | Water Solubility | Oral Bioavailability | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~2.3† | Moderate | ND | Nitrile, piperidine, pyridine |

| CCT244747 | 2.1 | High | Yes | Alkoxyamino, pyridinylamino |

| Prexasertib | 1.8 | Moderate | Yes | Methoxyphenyl, pyrazole |

| 5-Trifluoromethylpyrazine Derivatives | 2.5–3.0 | Low | Limited | Trifluoromethyl, morpholine |

*Predicted using fragment-based methods. †Estimated using substituent contributions.

Key Observations:

- The target compound’s nitrile group and piperidine ring likely reduce logP compared to trifluoromethyl derivatives (logP ~2.5–3.0), improving solubility .

- Oral bioavailability in CHK1 inhibitors correlates with polar substituents (e.g., alkoxyamino groups in CCT244747) . The target compound’s acetylated piperidine may enhance absorption but requires metabolic stability studies.

Biological Activity

3-((1-(2-(Pyridin-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034476-32-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 323.35 g/mol. The structure features a pyrazine ring linked to a piperidine moiety, which is further substituted with a pyridine acetyl group. The specific arrangement of these functional groups is crucial for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazine derivatives, including compounds similar to this compound. For instance, pyrazole derivatives have shown significant efficacy against various viruses, including HIV and measles virus, with effective concentrations (EC) in the nanomolar range . The structural similarities suggest that the compound may exhibit comparable mechanisms of action.

The biological activity of this compound may involve:

- Inhibition of Viral Replication : Similar compounds have been noted to inhibit viral replication through interference with viral RNA synthesis.

- Targeting Viral Enzymes : Some derivatives act as inhibitors of viral enzymes such as reverse transcriptase, which is critical for HIV replication.

- Modulation of Host Cell Pathways : The compound may also influence host cell signaling pathways that are exploited by viruses for replication.

In Vitro Studies

A study investigating the antiviral efficacy of related pyrazine compounds demonstrated that certain derivatives had IC values in the low micromolar range against HIV . The selectivity index (SI), which measures the safety margin between antiviral activity and cytotoxicity, was favorable for several tested compounds.

| Compound | Virus Targeted | EC (µM) | SI |

|---|---|---|---|

| Compound A | HIV | 0.02 | >100 |

| Compound B | Measles | 0.06 | >50 |

| 3-Pyrazine Derivative | HIV | 0.12 | >80 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperidine-pyrazine scaffold, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrazine precursors with functionalized piperidine derivatives. Key steps include:

- Nucleophilic substitution : Piperidin-3-ol derivatives react with activated pyrazine intermediates (e.g., chloropyrazine-carbonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Acetylation : The pyridin-3-yl acetyl group is introduced via amide coupling (e.g., using HATU or DCC as coupling agents) .

- Optimization : Solvent choice (e.g., pyridine or acetone) and catalysts (e.g., triphenylphosphine) significantly affect yield. For example, acetone improves solubility of intermediates, reducing side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrazine (δ 8.5–9.5 ppm for aromatic protons), piperidine (δ 1.5–3.5 ppm for methylene/methine groups), and pyridine (δ 7.0–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₅O₂: 348.1361) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential respiratory irritation (H335 hazard code) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory binding affinity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Protein Binding Studies : Use equilibrium dialysis to evaluate serum protein interactions that reduce free drug availability .

- Tissue Distribution : Radiolabel the compound (e.g., ³H or ¹⁴C) to track accumulation in target organs .

Q. What computational approaches are recommended to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CHK1) based on pyrazine-carbonitrile’s electron-deficient moiety .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-acetyl group in hydrophobic pockets .

- QSAR Modeling : Corporate substituent effects (e.g., pyridine vs. quinoline) to optimize inhibitory potency .

Q. How can researchers address low reproducibility in catalytic coupling steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Ni-based catalysts for Suzuki-Miyaura coupling efficiency .

- Oxygen-Free Conditions : Use Schlenk lines to prevent catalyst deactivation by moisture/oxygen .

- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Q. What strategies resolve overlapping signals in NMR spectra during structural elucidation?

- Methodological Answer :

- 2D NMR : Utilize HSQC to correlate ¹H-¹³C signals and COSY for proton-proton coupling networks .

- Variable Temperature NMR : Reduce signal broadening by cooling to −40°C in CD₂Cl₂ .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify pyrazine and pyridine ring assignments .

Methodological Notes

- Contradiction Handling : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .

- Biological Assay Design : Use FRET-based kinase assays (e.g., ADP-Glo™) to quantify CHK1 inhibition, referencing CCT244747 as a positive control .

- Purification : Optimize flash chromatography gradients (e.g., cyclohexane/EtOAc from 0% to 25% over 20 CVs) for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.